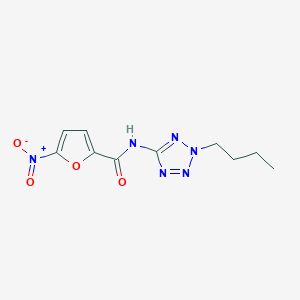![molecular formula C23H32N2O3 B251223 N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B251223.png)
N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide, also known as ACPD, is a synthetic compound that has been widely used in scientific research. It is a potent and selective agonist of the metabotropic glutamate receptor, which plays a crucial role in the regulation of synaptic transmission and plasticity in the central nervous system.
作用機序
N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide acts as a selective agonist of the metabotropic glutamate receptor, which is a G protein-coupled receptor that modulates synaptic transmission and plasticity in the central nervous system. When this compound binds to the receptor, it activates a signaling cascade that leads to the modulation of ion channels and the release of neurotransmitters, such as glutamate and GABA.
Biochemical and Physiological Effects:
This compound has been shown to modulate synaptic transmission and plasticity in the central nervous system, and to have potential therapeutic applications in the treatment of various neurological disorders, such as epilepsy, Parkinson's disease, and schizophrenia. It has also been shown to have effects on other physiological systems, such as the cardiovascular and immune systems.
実験室実験の利点と制限
N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide is a potent and selective agonist of the metabotropic glutamate receptor, which makes it a useful tool compound for studying the function of this receptor in vitro and in vivo. However, it has some limitations, such as its potential toxicity and the need for specialized equipment and techniques to handle and administer the compound.
将来の方向性
There are several future directions for the use of N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide in scientific research. One direction is to study the potential therapeutic applications of this compound in the treatment of various neurological disorders, such as epilepsy, Parkinson's disease, and schizophrenia. Another direction is to explore the potential of this compound as a tool compound for studying the function of other G protein-coupled receptors in the central nervous system. Additionally, further research is needed to understand the biochemical and physiological effects of this compound on other physiological systems, such as the cardiovascular and immune systems.
合成法
N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide can be synthesized through a multi-step process, which involves the reaction of 1-adamantanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-amino-2-methoxybenzoic acid to form the amide intermediate. The amide intermediate is then treated with 2-methylpropanoyl chloride to form the final product, this compound.
科学的研究の応用
N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide has been widely used as a tool compound in scientific research to study the function of metabotropic glutamate receptors. It has been shown to modulate synaptic transmission and plasticity in the central nervous system, and to have potential therapeutic applications in the treatment of various neurological disorders, such as epilepsy, Parkinson's disease, and schizophrenia.
特性
分子式 |
C23H32N2O3 |
|---|---|
分子量 |
384.5 g/mol |
IUPAC名 |
N-[4-[[2-(1-adamantyl)acetyl]amino]-2-methoxyphenyl]-2-methylpropanamide |
InChI |
InChI=1S/C23H32N2O3/c1-14(2)22(27)25-19-5-4-18(9-20(19)28-3)24-21(26)13-23-10-15-6-16(11-23)8-17(7-15)12-23/h4-5,9,14-17H,6-8,10-13H2,1-3H3,(H,24,26)(H,25,27) |
InChIキー |
FCSZHQINIQDDGW-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3)OC |
正規SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B251140.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B251141.png)


![N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-propionylthiourea](/img/structure/B251149.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(5-quinolinyl)acetamide](/img/structure/B251150.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251152.png)


![3,4,5-trimethoxy-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251160.png)
![N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B251161.png)


